molecular formula C27H21N3O5 B12033920 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate CAS No. 769157-16-6

1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate

Cat. No.: B12033920
CAS No.: 769157-16-6
M. Wt: 467.5 g/mol
InChI Key: YQVXSEKOCQYKTD-OGLMXYFKSA-N
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Description

1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates with 2-naphthyl 4-methoxybenzoate under specific reaction conditions .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

769157-16-6

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C27H21N3O5/c1-34-21-14-11-19(12-15-21)27(33)35-24-16-13-18-7-5-6-10-22(18)23(24)17-28-30-26(32)25(31)29-20-8-3-2-4-9-20/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

YQVXSEKOCQYKTD-OGLMXYFKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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